molecular formula C8H11BrO3 B13457790 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one CAS No. 94034-49-8

3-Bromo-1,4-dioxaspiro[4.5]decan-2-one

Cat. No.: B13457790
CAS No.: 94034-49-8
M. Wt: 235.07 g/mol
InChI Key: LHMOBRGZTRTPRB-UHFFFAOYSA-N
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Description

3-Bromo-1,4-dioxaspiro[4.5]decan-2-one is a brominated spirocyclic lactone characterized by a dioxolane ring fused to a cyclohexane moiety, with a bromine substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its spirocyclic structure imparts unique steric and electronic properties, while the bromine atom enhances reactivity in cross-coupling and substitution reactions .

Properties

CAS No.

94034-49-8

Molecular Formula

C8H11BrO3

Molecular Weight

235.07 g/mol

IUPAC Name

2-bromo-1,4-dioxaspiro[4.5]decan-3-one

InChI

InChI=1S/C8H11BrO3/c9-6-7(10)12-8(11-6)4-2-1-3-5-8/h6H,1-5H2

InChI Key

LHMOBRGZTRTPRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(C(=O)O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one typically involves the bromination of 1,4-dioxaspiro[4.5]decan-2-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as dichloromethane or chloroform, and the reaction is typically performed at low temperatures to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or ether.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

    Reduction Reactions: The major product is 1,4-dioxaspiro[4.5]decan-2-one.

    Oxidation Reactions: Products include various oxidized derivatives depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

3-Bromo-1,4-dioxaspiro[4.5]decan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Chemical Biology: The compound is employed in the study of biochemical pathways and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in binding to these targets and modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and substituents of 3-Bromo-1,4-dioxaspiro[4.5]decan-2-one with analogous compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups CAS Number
3-Bromo-1,4-dioxaspiro[4.5]decan-2-one Br at C3 C₈H₁₁BrO₃ 235.08 Lactone, bromo Not explicitly provided
1,4-Dioxaspiro[4.5]decan-2-one None C₈H₁₂O₃ 156.18 Lactone 4423-79-4
8-Bromo-1,4-dioxaspiro[4.5]decane Br at C8 C₈H₁₃BrO₂ 221.09 Ether, bromo 68278-51-3
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one Phenyl at C3 C₁₄H₁₆O₃ 232.27 Lactone, aryl 117894-40-3
8,8-Difluoro-1,4-dioxaspiro[4.5]decane F at C8 (two substituents) C₈H₁₂F₂O₂ 178.18 Ether, difluoro Not provided
Cubebol (Isomer) Isopropyl, methyl groups C₁₃H₂₂O₃ 226.31 Lactone, alkyl 831213-72-0

Physicochemical Properties

  • Boiling Points and Solubility : Brominated derivatives (e.g., 8-Bromo-1,4-dioxaspiro[4.5]decane) have higher molecular weights and lower solubility in polar solvents compared to unsubstituted analogs .
  • Thermal Stability : Lactone rings (e.g., 1,4-dioxaspiro[4.5]decan-2-one) are thermally stable up to 200°C, while bromo-substituted variants may decompose at lower temperatures due to C-Br bond instability .

Research Findings and Challenges

  • Synthetic Challenges : Fluorination of spiro compounds (e.g., using [SF₃][SbF₆]) results in low yields (~20%) and HF byproducts , whereas bromination via electrophilic substitution is more efficient .
  • Structural Characterization: X-ray crystallography (using SHELX software) confirms spirocyclic puckering, with bromine causing minor distortion in ring geometry compared to unsubstituted analogs .

Biological Activity

3-Bromo-1,4-dioxaspiro[4.5]decan-2-one is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C8_8H9_9BrO3_3
  • Molecular Weight : 235.075 g/mol
  • CAS Number : 94034-49-8

The biological activity of 3-bromo-1,4-dioxaspiro[4.5]decan-2-one is primarily attributed to its ability to interact with various biological targets within cells. The compound's spirocyclic structure allows it to engage with enzymes and receptors, potentially modulating biochemical pathways. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : By binding to specific receptors, the compound can influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has indicated several promising biological activities associated with 3-bromo-1,4-dioxaspiro[4.5]decan-2-one:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
  • Anticancer Potential : Investigations have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Comparative Analysis

The unique structural features of 3-bromo-1,4-dioxaspiro[4.5]decan-2-one distinguish it from other similar compounds:

Compound NameStructureBiological ActivityNotes
1,4-Dioxaspiro[4.5]decaneSimilar spirocyclic structureLimited biological dataLacks bromine substituent
2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamidesContains acrylamide groupModerate anticancer activityDifferent functional group influences activity

Case Studies

Several studies have investigated the biological effects of 3-bromo-1,4-dioxaspiro[4.5]decan-2-one:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various dioxaspiro compounds, including 3-bromo-1,4-dioxaspiro[4.5]decan-2-one, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls.
  • Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that treatment with 3-bromo-1,4-dioxaspiro[4.5]decan-2-one resulted in a dose-dependent decrease in cell viability, suggesting potential as a chemotherapeutic agent .
  • Inflammation Model : An animal model was used to assess the anti-inflammatory effects of the compound, where it showed a reduction in inflammatory markers compared to untreated groups.

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